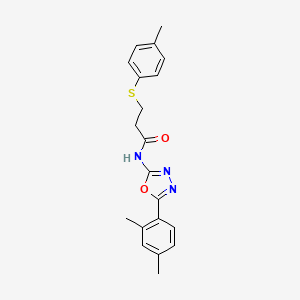

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-13-4-7-16(8-5-13)26-11-10-18(24)21-20-23-22-19(25-20)17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKDAKJJMITSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1,3,4-oxadiazole derivatives with diverse substituents. Key structural analogs include:

Key Structural Differences :

- 8i replaces the dimethylphenyl group with a piperidinyl-sulfonyl moiety, enhancing polarity but reducing lipophilicity.

- 8d substitutes the p-tolylthio group with a thiazole ring, altering hydrogen-bonding capacity.

- 7e introduces an amino-thiazole unit, increasing hydrogen-bond donor sites compared to the target compound.

Physicochemical Properties

Comparative data on melting points, molecular weights, and solubility:

Analysis :

- The target compound’s lower molecular weight (369.47 g/mol) compared to 8i (516.63 g/mol) suggests better membrane permeability.

- The p-tolylthio group’s lipophilicity contrasts with 8d ’s thiazole ring, which introduces polar N–H bonds.

Enzyme Inhibition

- LOX Inhibition : Analog 8a (structurally similar to 8i ) demonstrated lipoxygenase (LOX) inhibition, with IC₅₀ values < 50 µM . The target compound’s dimethylphenyl group may enhance hydrophobic interactions with LOX’s active site.

- Alkaline Phosphatase Activity : Compound 8h (3-nitrophenyl-substituted) showed moderate activity (IC₅₀ ~ 80 µM), suggesting electron-withdrawing groups reduce efficacy compared to methyl substituents .

Toxicity Profiles

Yield Comparison :

Spectroscopic Characterization

- 1H-NMR : The target compound’s aromatic protons (2,4-dimethylphenyl and p-tolyl) resonate at δ 6.8–7.4 ppm, with methyl groups at δ 2.3–2.5 ppm.

- 13C-NMR : The oxadiazole C-2 and C-5 carbons appear at δ 165–170 ppm, consistent with 8d and 7e .

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound, particularly the oxadiazole ring and thioether moiety, contribute to its diverse biological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.41 g/mol. The oxadiazole ring is known for its electronic properties that can influence biological interactions. Below is a table summarizing key structural features:

| Feature | Description |

|---|---|

| Oxadiazole Ring | Five-membered heterocyclic ring contributing to biological activity |

| Thioether Group | Enhances lipophilicity and potential enzyme interactions |

| Dimethylphenyl Substituent | Provides steric bulk and may influence receptor binding |

| Amide Linkage | Facilitates hydrogen bonding with biological targets |

Anticancer Activity

Research indicates that compounds with oxadiazole moieties often exhibit anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as breast and colon cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that oxadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .

Antiviral Activity

In the context of viral infections, compounds in the oxadiazole class have been explored as inhibitors of viral polymerases. High-throughput screening has identified several analogs that exhibit antiviral activity against dengue virus by targeting the NS5 RdRp enzyme . Although specific data on this compound's antiviral efficacy is limited, its structural similarities to known active compounds suggest potential in this area.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Interaction : The thioether group allows for enhanced interaction with biological receptors or enzymes.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

Several studies have evaluated the biological activities of oxadiazole derivatives:

- A study conducted by researchers at ResearchGate synthesized a series of oxadiazole derivatives and tested their anticancer activity against various cell lines. The results indicated that certain modifications led to increased potency.

- Another investigation focused on the antimicrobial properties of oxadiazole derivatives demonstrated significant activity against E. coli and S. aureus, highlighting their potential as therapeutic agents in treating bacterial infections.

Q & A

Basic: What are the key structural features of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, and how do they influence its reactivity?

The compound features:

- A 1,3,4-oxadiazole core , known for metabolic stability and hydrogen-bonding capacity .

- A 2,4-dimethylphenyl substituent on the oxadiazole, which enhances lipophilicity and steric bulk, potentially affecting target binding .

- A p-tolylthio group linked via a propanamide chain, introducing sulfur-based reactivity (e.g., nucleophilic substitution or redox interactions) .

These groups collectively influence solubility, electronic properties, and interactions with biological targets like enzymes or receptors.

Basic: What synthetic methodologies are commonly employed to synthesize the 1,3,4-oxadiazole core in this compound?

The oxadiazole ring is typically synthesized via:

Cyclization of thiosemicarbazides with carboxylic acid derivatives under dehydrating agents like POCl₃ .

Condensation reactions between hydrazides and carbonyl compounds, followed by oxidative cyclization (e.g., using iodine or chloramine-T) .

Reflux conditions (e.g., 4–6 hours at 90–100°C) in solvents like dioxane or DMF, monitored by TLC for intermediate isolation .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve the yield and purity of this compound during synthesis?

Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps, while dioxane improves solubility of aromatic intermediates .

- Temperature control : Reflux at 90–100°C balances reaction rate and side-product minimization .

- Catalysts : Triethylamine or NaOH accelerates amide bond formation, critical for propanamide linkage .

- Purification : Recrystallization from ethanol-DMF mixtures (2:1) removes unreacted starting materials .

Advanced: What analytical techniques are most effective in resolving structural ambiguities or confirming successful synthesis?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm) and confirms substitution patterns .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., uncyclized intermediates) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

- X-ray crystallography : Resolves 3D conformation for target-binding studies .

Advanced: How do structural modifications (e.g., substituent variations on the oxadiazole or thioether groups) impact biological activity?

Methodologies for SAR studies include:

- Analog synthesis : Replacing the p-tolylthio group with halogenated or methoxy-substituted aryl thioethers to modulate electron density .

- Biological assays : Testing antimicrobial or anticancer activity against standardized cell lines (e.g., MCF-7 for breast cancer) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like EGFR or COX-2 .

Advanced: What strategies address contradictory data in biological assays, such as varying IC₅₀ values across studies?

- Purity validation : HPLC or GC-MS to rule out impurities (>95% purity required) .

- Assay standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and incubation times .

- Solubility optimization : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

- Dose-response curves : Triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What computational approaches predict the binding affinity and interaction mechanisms of this compound?

- Molecular docking : Identifies potential binding pockets (e.g., ATP-binding sites in kinases) using software like Schrödinger Suite .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated?

- In vitro microsomal assays : Liver microsomes (human/rat) quantify metabolic half-life (t₁/₂) .

- Caco-2 permeability assays : Predict intestinal absorption for oral bioavailability .

- Plasma protein binding : Equilibrium dialysis to assess free fraction available for activity .

Basic: What are the known biological activities of structurally similar oxadiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .

- Anticancer effects : Apoptosis induction in leukemia cells (IC₅₀: 10–50 µM) through ROS generation .

- Anti-inflammatory action : COX-2 inhibition (IC₅₀: 0.5–5 µM) .

Advanced: What are the challenges in scaling up synthesis while maintaining reproducibility?

- Intermediate stability : Moisture-sensitive intermediates require inert atmosphere handling .

- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) improve cost-efficiency in coupling steps .

- Process analytical technology (PAT) : Real-time FTIR monitoring ensures consistent reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.